

# Geochemical Modeling of Schorl Tourmaline Formation: Application Notes and Protocols

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## Compound of Interest

Compound Name: Schorl tourmaline

CAS No.: 12424-45-2

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These application notes provide a comprehensive overview of the geochemical modeling of **Schorl tourmaline** formation processes. This document outlines the thermodynamic data, experimental protocols for hydrothermal synthesis, and a generalized workflow for geochemical modeling to simulate the conditions of Schorl formation.

Schorl, the iron-rich end-member of the tourmaline supergroup, is a common accessory mineral in a variety of geological settings, including granites, pegmatites, and hydrothermal veins.<sup>[1]</sup> Understanding the physicochemical conditions of its formation is crucial for deciphering the evolution of magmatic and hydrothermal systems. Geochemical modeling serves as a powerful tool to simulate these complex processes and predict the stability of Schorl under various geological conditions.

## Thermodynamic Data for Schorl and Related End-Members

Geochemical modeling relies on accurate thermodynamic data for the minerals and aqueous species involved in the reactions. The following table summarizes key thermodynamic properties for Schorl and other relevant tourmaline end-members. These data are essential for calculating mineral stability fields and fluid compositions.

End-Member	Formula	Molar Volume (cm <sup>3</sup> /mol)	Standard Enthalpy of Formation (kJ/mol)	Standard Gibbs Free Energy of Formation (kJ/mol)	Standard Entropy (J/mol·K)	Heat Capacity (Cp) Equation (J/mol·K)
Schorl	NaFe <sub>3</sub> Al <sub>6</sub> (BO <sub>3</sub> ) <sub>3</sub> Si <sub>6</sub> O <sub>18</sub> (OH) <sub>4</sub>	218.6	-15437 ± 18.3[2]	-14213[2]	611.64 ± 1.50[2]	919.7 + 366.2 x 10 <sup>-3</sup> T - 241.4 x 10 <sup>5</sup> T <sup>-2</sup> [2]
Dravite	NaMg <sub>3</sub> Al <sub>6</sub> (BO <sub>3</sub> ) <sub>3</sub> Si <sub>6</sub> O <sub>18</sub> (OH) <sub>4</sub>	214.3	-15805.5	-14889.3	577.4	Data not readily available in provided search results
Aluminofuite	(Fe <sub>2</sub> Al)Al <sub>6</sub> (BO <sub>3</sub> ) <sub>3</sub> Si <sub>6</sub> O <sub>18</sub> (OH) <sub>4</sub>	Data not readily available	Data not readily available	Data not readily available	Data not readily available	Data not readily available
Ferrifoitite	(Fe <sub>2</sub> Fe <sup>3+</sup> )Al <sub>6</sub> (BO <sub>3</sub> ) <sub>3</sub> Si <sub>6</sub> O <sub>18</sub> (OH) <sub>4</sub>	Data not readily available	Data not readily available	Data not readily available	Data not readily available	Data not readily available

Note: Thermodynamic data for tourmaline end-members can vary between different databases and experimental studies. The values presented here are compiled from available literature and should be used as a reference.[2][3][4][5] It is recommended to consult the original publications for detailed information on the experimental methods and uncertainties.

# Experimental Protocols: Hydrothermal Synthesis of Schorl

The hydrothermal synthesis of tourmaline provides experimental constraints on its stability and formation conditions. While specific protocols for Schorl are not always detailed, a generalized procedure can be outlined based on successful tourmaline synthesis experiments.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Objective: To synthesize **Schorl tourmaline** under controlled pressure and temperature conditions to investigate its formation environment.

Apparatus:

- Autoclave (e.g., cold-seal pressure vessel) capable of sustaining high pressures and temperatures.
- Furnace with temperature controller.
- Gold or platinum capsules to contain the reactants.
- Welding equipment for sealing the capsules.

Starting Materials:

- Source of Silica: Silicon dioxide ( $\text{SiO}_2$ ) or powdered quartz.
- Source of Alumina: Aluminum oxide ( $\text{Al}_2\text{O}_3$ ) or corundum.
- Source of Iron: Ferrous oxalate ( $\text{FeC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ ) or other reactive iron compounds.
- Source of Sodium: Sodium chloride ( $\text{NaCl}$ ) or sodium borate.
- Source of Boron: Boric acid ( $\text{H}_3\text{BO}_3$ ) or sodium borate.
- Fluid Phase: Deionized water.

Generalized Protocol:

- Preparation of Starting Mixture:
  - Weigh the starting materials in stoichiometric proportions corresponding to the ideal Schorl formula:  $\text{NaFe}_3\text{Al}_6(\text{BO}_3)_3\text{Si}_6\text{O}_{18}(\text{OH})_4$ .
  - Thoroughly mix the powdered reactants to ensure homogeneity.
- Capsule Loading:
  - Load the starting mixture into a gold or platinum capsule.
  - Add a specific amount of deionized water to the capsule to achieve the desired fluid pressure at the experimental temperature. The amount of water is calculated based on the P-V-T properties of water.
  - Seal the capsule by welding to prevent leakage.
- Hydrothermal Experiment:
  - Place the sealed capsule into the autoclave.
  - Pressurize the autoclave with a pressure medium (e.g., water or argon) to the target pressure.
  - Heat the autoclave to the desired temperature (typically in the range of 400-750 °C).[8]
  - Maintain the experiment at the target pressure and temperature for a sufficient duration (days to weeks) to allow for reaction and crystal growth.
- Quenching and Sample Recovery:
  - At the end of the experiment, rapidly cool the autoclave (quench) to preserve the high-temperature mineral assemblage.
  - Carefully open the capsule and recover the solid products.
- Analysis of Products:

- Characterize the synthetic products using techniques such as X-ray diffraction (XRD) to identify the mineral phases, scanning electron microscopy (SEM) to observe crystal morphology, and electron microprobe analysis (EMPA) to determine the chemical composition of the synthesized tourmaline.

## Geochemical Modeling Workflow for Schorl Formation

Geochemical modeling software, such as PHREEQC, can be used to simulate the chemical reactions leading to Schorl formation in hydrothermal fluids.<sup>[11][12][13]</sup> The following is a generalized workflow for such a simulation.

Objective: To model the saturation and precipitation of **Schorl tourmaline** from a hydrothermal fluid of a given composition at specific pressure and temperature conditions.

Software: PHREEQC (or other geochemical modeling software with a suitable thermodynamic database).

Generalized Protocol:

- Define the Initial Solution:
  - Specify the chemical composition of the initial hydrothermal fluid. This includes the concentrations of major cations (e.g., Na<sup>+</sup>, Fe<sup>2+</sup>, Al<sup>3+</sup>) and anions, as well as the concentration of boron. The composition can be based on fluid inclusion data or theoretical models of magmatic-hydrothermal fluids.<sup>[1][14]</sup>
  - Define the pH, temperature, and pressure of the solution.
- Select the Thermodynamic Database:
  - Choose a thermodynamic database that includes data for **Schorl tourmaline** and all relevant aqueous species. The wateq4f.dat database in PHREEQC is a common starting point, but it may need to be supplemented with specific tourmaline data.
- Define Mineral Phases:

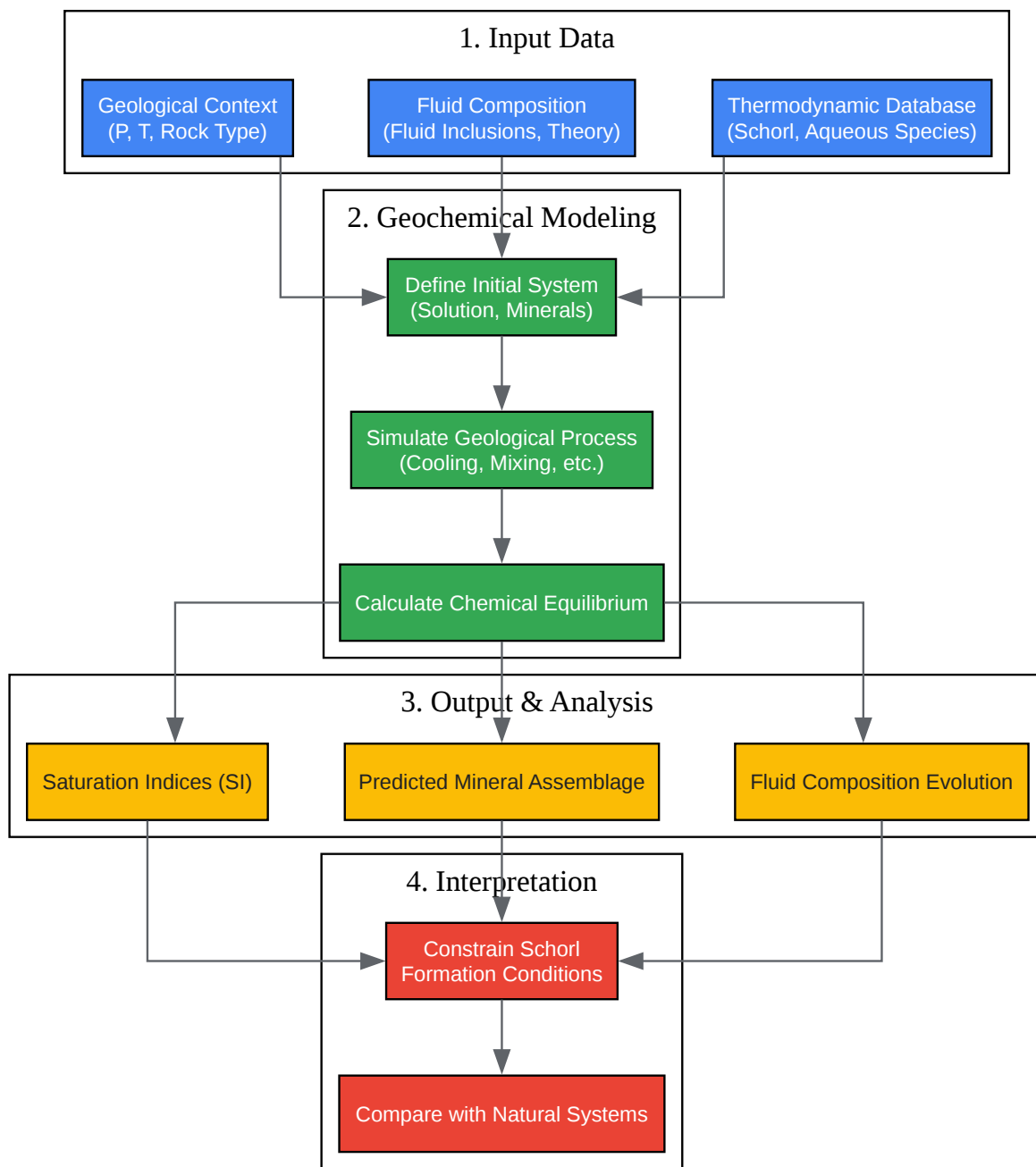
- Define Schorl as a potential mineral phase that can precipitate from the solution. Ensure its thermodynamic data (log K) is correctly entered into the database or the input file.
- Simulate a Process:
  - Equilibrium Calculation: Perform a simple equilibrium calculation to determine the saturation state of Schorl in the initial solution.
  - Reaction Simulation: Simulate a geological process that could lead to Schorl precipitation. This could include:
    - Cooling: Decrease the temperature of the solution incrementally to simulate cooling of a hydrothermal fluid.
    - Fluid-Rock Interaction: Simulate the reaction of the fluid with a host rock by adding minerals representing the rock to the simulation.
    - Mixing: Model the mixing of two different fluids (e.g., a magmatic fluid with meteoric water).
- Analyze the Output:
  - Examine the output file to determine:
    - The saturation index (SI) of Schorl. A positive SI indicates supersaturation and the potential for precipitation.
    - The amount of Schorl precipitated at each step of the simulation.
    - The evolution of the fluid composition as Schorl precipitates.

Example PHREEQC Input (Conceptual):

This is a simplified, conceptual example. The actual log<sub>k</sub> and other thermodynamic parameters for Schorl would need to be accurately determined and the input file structured according to the specific simulation goals.

## Visualizing Geochemical Modeling Workflows

The logical flow of a geochemical modeling study for Schorl formation can be visualized using a diagram.



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Caption: Workflow for Geochemical Modeling of Schorl Formation.

This workflow illustrates the key steps involved in using geochemical modeling to understand the formation of **Schorl tourmaline**, from initial data input to the final interpretation of the results. By integrating thermodynamic data, experimental constraints, and numerical simulations, researchers can gain valuable insights into the complex geological processes that govern the formation of this important mineral.

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## References

- [1. pubs.geoscienceworld.org](https://pubs.geoscienceworld.org) [[pubs.geoscienceworld.org](https://pubs.geoscienceworld.org)]
- [2. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- [3. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- [4. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- [5. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- [6. minsocam.org](https://minsocam.org) [[minsocam.org](https://minsocam.org)]
- [7. Hydrothermal synthesis - Wikipedia](https://en.wikipedia.org) [[en.wikipedia.org](https://en.wikipedia.org)]
- [8. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- [9. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- [10. Hydrothermal synthesis as a route to mineralogically-inspired structures - PubMed](https://pubmed.ncbi.nlm.nih.gov) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [11. water.usgs.gov](https://water.usgs.gov) [[water.usgs.gov](https://water.usgs.gov)]
- [12. Online Course: Applied Geochemical Modeling with Phreeqc and Python - 5, 7, 9, 12, 14, 16 May 2025 — Hatari Labs](https://hatarilabs.com) [[hatarilabs.com](https://hatarilabs.com)]
- [13. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- [14. pubs.geoscienceworld.org](https://pubs.geoscienceworld.org) [[pubs.geoscienceworld.org](https://pubs.geoscienceworld.org)]

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